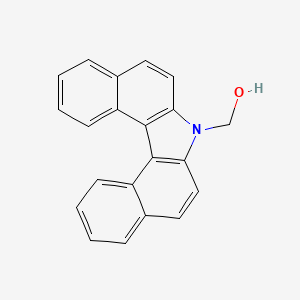
N-Hydroxymethyl-7H-dibenzo(c,g)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxymethyl-7H-dibenzo(c,g)carbazole, also known as this compound, is a useful research compound. Its molecular formula is C21H15NO and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1.1 Anticancer Properties
Research indicates that derivatives of 7H-dibenzo(c,g)carbazole exhibit significant anticancer activity. Studies have shown that these compounds can influence various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. For instance, the synthesis of novel carbazole derivatives has demonstrated promising results in inhibiting the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
1.2 Mechanisms of Action
The anticancer effects of N-hydroxymethyl-7H-dibenzo(c,g)carbazole are attributed to its ability to induce apoptosis and modulate cell cycle progression. In vitro studies have shown that these compounds can activate apoptotic pathways, leading to increased cell death in tumor cells while exhibiting low toxicity towards normal cells . The radical scavenging capabilities of these compounds also contribute to their antioxidant properties, which may protect against oxidative stress in cancer therapy .
Environmental Impact and Toxicology
2.1 Carcinogenicity Studies
7H-dibenzo(c,g)carbazole is classified as a potent carcinogen based on animal studies that have linked it to liver and stomach cancers . The compound is commonly found in environmental pollutants, including tobacco smoke and combustion products from fossil fuels . Understanding the metabolic pathways of this compound is crucial for assessing its toxicity and potential health risks associated with exposure.
2.2 Metabolism and Toxicity
Research has documented the metabolic pathways of 7H-dibenzo(c,g)carbazole, revealing that it undergoes biotransformation primarily through cytochrome P450 enzymes . This metabolism can lead to the formation of reactive intermediates that may contribute to its carcinogenic effects. Comprehensive studies are necessary to elucidate the specific metabolic products and their respective toxicological profiles.
Synthesis and Chemical Properties
3.1 Synthetic Approaches
The synthesis of this compound involves various chemical methodologies aimed at modifying the dibenzo[c,g]carbazole structure to enhance its biological activity. Recent advancements in synthetic chemistry have facilitated the development of derivatives with improved pharmacological properties .
3.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound as a therapeutic agent. Research suggests that modifications to the hydroxymethyl group can significantly influence the compound's biological activity, providing insights for future drug design .
Case Studies and Research Findings
Propriétés
Numéro CAS |
91000-16-7 |
|---|---|
Formule moléculaire |
C21H15NO |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-ylmethanol |
InChI |
InChI=1S/C21H15NO/c23-13-22-18-11-9-14-5-1-3-7-16(14)20(18)21-17-8-4-2-6-15(17)10-12-19(21)22/h1-12,23H,13H2 |
Clé InChI |
AJJQJOXVTIUOHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3CO)C=CC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3CO)C=CC5=CC=CC=C54 |
Key on ui other cas no. |
91000-16-7 |
Synonymes |
7-hydroxymethyldibenzo(c,g)carbazole 7-OH-Me-DBC N-hydroxymethyl-7H-dibenzo(c,g)carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















